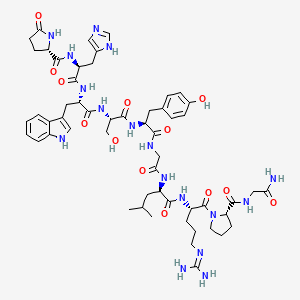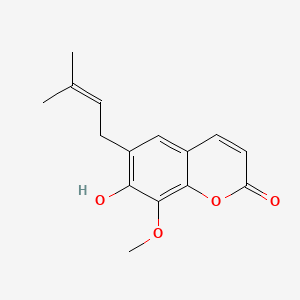
Apigravin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apigravin: is a hydroxycoumarin compound with the IUPAC name 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one . It is a naturally occurring compound found in certain plants, particularly in the Moraceae family. This compound has garnered interest due to its potent antibacterial properties, especially against Bacillus subtilis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apigravin typically involves the prenylation of ortho-dihydroxycoumarins. One common method includes the reaction of 7-hydroxy-8-methoxycoumarin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the fruits of Ficus nipponica. The extraction process includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Apigravin can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarins with various functional groups.
Applications De Recherche Scientifique
Chemistry: Apigravin is used as a precursor in the synthesis of various coumarin derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, this compound is studied for its antibacterial properties. It has shown significant activity against Bacillus subtilis, making it a potential candidate for developing new antibacterial agents .
Medicine: this compound’s antibacterial properties are being explored for potential therapeutic applications. It is also being investigated for its potential anti-inflammatory and antioxidant activities .
Industry: In the industrial sector, this compound is used in the formulation of antibacterial coatings and materials. Its natural origin and potent activity make it an attractive compound for various applications .
Mécanisme D'action
Apigravin exerts its antibacterial effects by targeting the bacterial cell wall synthesis. It inhibits the enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually the lysis of the bacterial cell .
Comparaison Avec Des Composés Similaires
Umbelliferone: Another hydroxycoumarin with similar antibacterial properties.
Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Bergapten: A furocoumarin with phototoxic properties used in the treatment of skin disorders.
Uniqueness of Apigravin: this compound stands out due to its potent antibacterial activity specifically against Bacillus subtilis. Its unique structure, with a prenyl group at the 6-position, contributes to its enhanced activity compared to other coumarins .
Propriétés
Numéro CAS |
72963-64-5 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)4-5-10-8-11-6-7-12(16)19-14(11)15(18-3)13(10)17/h4,6-8,17H,5H2,1-3H3 |
Clé InChI |
NYTURSQQJRVHPG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O)C |
melting_point |
167 - 169 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


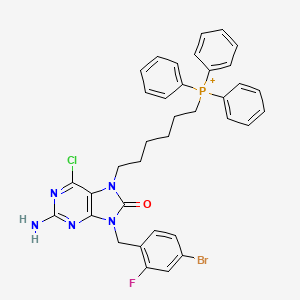
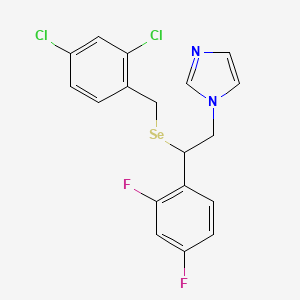
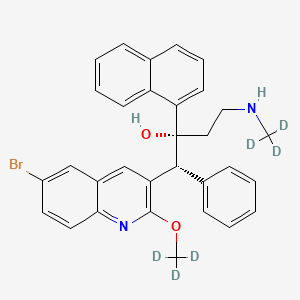
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
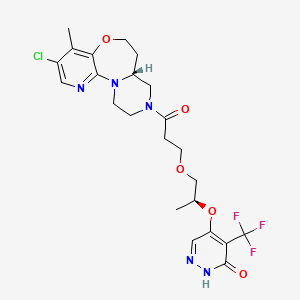
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)

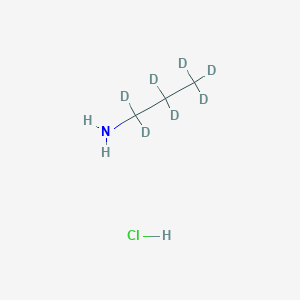
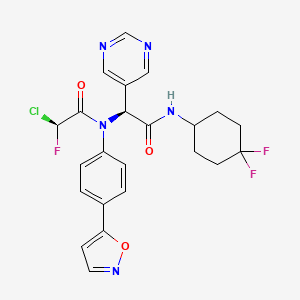
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
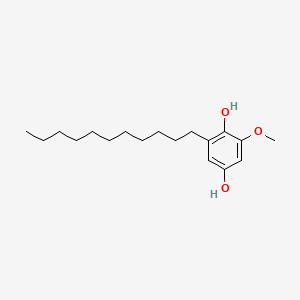

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
